

Technisches Support-Center: Synthese von 2-Methoxyquinolin-7-amin

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxyquinolin-7-amine

Cat. No.: B3047120

[Get Quote](#)

Verfasst von: Dr. Gemini, Senior Application Scientist

Willkommen im technischen Support-Center, das sich der Bewältigung der Feinheiten bei der Synthese von 2-Methoxyquinolin-7-amin widmet. Diese Chinolin-Einheit ist ein entscheidender Baustein in der medizinischen Chemie, dessen Synthese jedoch voller potenzieller Fallstricke ist, von unkontrollierten exothermen Reaktionen bis hin zu hartnäckigen Verunreinigungen.

Dieser Leitfaden ist als dialogorientierte Ressource konzipiert, die die kollektive Felderfahrung unseres Teams in einem Frage-Antwort-Format zusammenfasst. Wir gehen auf spezifische Probleme ein, die während der Synthese auftreten, erklären die zugrunde liegende Chemie und bieten validierte, umsetzbare Lösungen.

Teil 1: Überblick über die synthetische Strategie

Die robusteste und am häufigsten berichtete Route zu 2-Methoxyquinolin-7-amin ist ein mehrstufiger Prozess, der mit dem Aufbau des Chinolin-Kerns beginnt, gefolgt von einer Reihe von Funktionalisierungsschritten. Die allgemeine Strategie ist unten dargestellt.

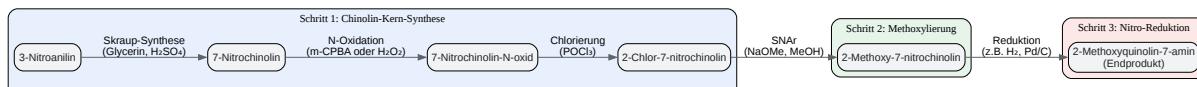
[Click to download full resolution via product page](#)

Abbildung 1: Allgemeiner synthetischer Weg zu 2-Methoxyquinolin-7-amin.

Teil 2: Anleitung zur Fehlerbehebung (F&A-Format)

Dieser Abschnitt befasst sich mit spezifischen experimentellen Problemen. Jede Antwort bietet eine Ursachenanalyse und eine schrittweise Lösung.

Stufe 1: Synthese von 2-Chlor-7-nitrochinolin

F1: Meine Skraup-Reaktion zur Bildung des Chinolinrings aus 3-Nitroanilin ist entweder zu heftig oder startet nicht. Was läuft schief?

Antwort: Die Skraup-Synthese ist bekanntermaßen stark exotherm und kann bei unsachgemäßer Durchführung schwer zu kontrollieren sein[1][2]. Das Problem liegt in der Regel in der Kinetik der Dehydratisierung von Glycerin zu Acrolein und der anschließenden Michael-Addition.

- Ursache der heftigen Reaktion: Eine zu schnelle Zugabe von Schwefelsäure oder eine unzureichende Wärmeabfuhr führt zu einer unkontrollierten Bildung von Acrolein, was zu einem thermischen Durchgehen führt[2].
- Ursache des Reaktionsversagens: Eine zu niedrige Temperatur oder eine unzureichende Säurekonzentration verhindert die Bildung des elektrophilen Acroleins, wodurch die Reaktion ins Stocken gerät[3].

Lösungen zur Fehlerbehebung:

- Temperaturkontrolle ist entscheidend: Mischen Sie das Anilin, Glycerin und den Oxidationsmittel (z. B. m-Nitrobenzolsulfonat) bei Raumtemperatur vor[4]. Fügen Sie die Schwefelsäure langsam und portionsweise über einen Eisbad zu, um die Innentemperatur unter 120 °C zu halten.
- Verwenden Sie einen Moderator: Die Zugabe von Eisen(II)-sulfat (FeSO₄) ist ein klassischer Ansatz, um die Reaktion zu mildern. Es glättet die exotherme Reaktion und sorgt für einen kontrollierbareren Temperaturanstieg[1].
- Initiierung der Reaktion: Nach der Zugabe der Säure ist ein vorsichtiges Erhitzen auf ca. 140-150 °C erforderlich, um die Reaktion zu starten. Sobald sie begonnen hat (erkennbar an einer Farbänderung und einem Temperaturanstieg), entfernen Sie die Wärmequelle und lassen Sie die exotherme Reaktion sich selbst erhalten, während Sie bei Bedarf kühlen[2][4].

F2: Die Chlorierung meines 7-Nitrochinolin-N-oxids mit Phosphoroxychlorid (POCl₃) ist unvollständig oder niedrig-ergiebig. Was sind die häufigsten Fallstricke?

Antwort: Die Umwandlung des N-Oxids in das 2-Chlor-Derivat ist eine kritische Aktivierungsstufe. Geringe Ausbeuten sind oft auf Feuchtigkeit, unzureichende Reagenzien oder eine suboptimale Aufarbeitung zurückzuführen.

- Kausalität: POCl₃ ist extrem feuchtigkeitsempfindlich. Jede Wasserkontamination hydrolysiert es zu Phosphorsäure, wodurch das Reagenz unwirksam wird und Nebenprodukte entstehen. Die Reaktion erfordert auch eine ausreichend hohe Temperatur, um die Bildung des reaktiven Chlorsulfat-Zwischenprodukts zu gewährleisten.

Lösungen zur Fehlerbehebung:

- Strenge wasserfreie Bedingungen: Trocknen Sie das 7-Nitrochinolin-N-oxid-Ausgangsmaterial vor der Verwendung gründlich im Vakuum. Verwenden Sie frisch destilliertes POCl₃ und führen Sie die Reaktion unter einer inerten Atmosphäre (Stickstoff oder Argon) durch.
- Reaktionstemperatur und -dauer: Die Reaktion wird typischerweise unter Rückfluss in überschüssigem POCl₃ (das sowohl als Reagenz als auch als Lösungsmittel dient) für 2-4

Stunden durchgeführt[5]. Überwachen Sie den Fortschritt mittels DC, um eine vollständige Umsetzung sicherzustellen.

- Aufarbeitungsprotokoll: Die Aufarbeitung ist entscheidend. Gießen Sie die Reaktionsmischung sehr langsam und vorsichtig auf zerstoßenes Eis[5]. Diese Reaktion ist extrem exotherm und setzt HCl-Gas frei; führen Sie sie in einem gut belüfteten Abzug durch. Das Produkt fällt als Feststoff aus, der dann durch Filtration gesammelt werden kann. Eine unzureichende Abkühlung oder eine zu schnelle Zugabe kann zur Zersetzung des Produkts führen.

Stufe 2: Nukleophile aromatische Substitution (Methoxylierung)

F3: Meine Methoxylierung von 2-Chlor-7-nitrochinolin mit Natriummethoxid ist unvollständig. Wie kann ich die Reaktion zum Abschluss bringen?

Antwort: Dies ist eine klassische nukleophile aromatische Substitution (SNAr). Die Unvollständigkeit deutet typischerweise auf Probleme mit der Nukleophil-Erzeugung, der Temperatur oder der Löslichkeit hin.

- Kausalität: Die SNAr-Reaktion wird durch die elektronenentziehende Nitrogruppe aktiviert, erfordert aber dennoch ein starkes Nukleophil und ausreichende thermische Energie, um die Energiebarriere des Meisenheimer-Komplex-Zwischenprodukts zu überwinden.

Lösungen zur Fehlerbehebung:

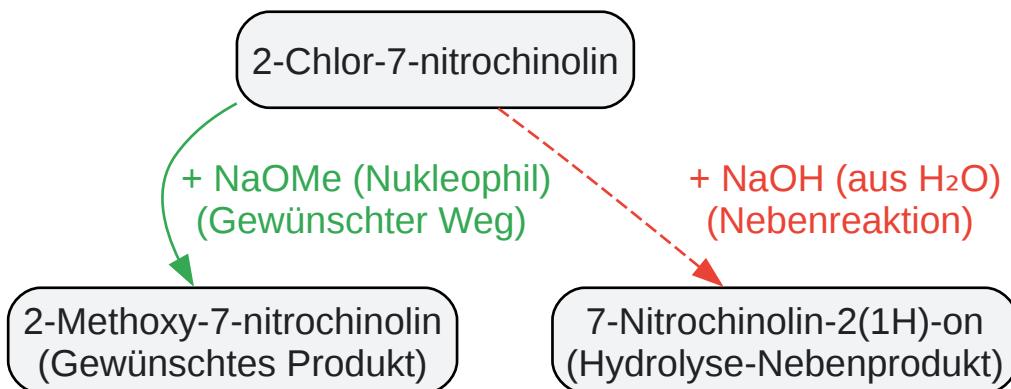
Parameter	Empfehlung	Begründung
Reagenzqualität	Verwenden Sie frisch zubereitetes Natriummethoxid (NaOMe) oder eine handelsübliche Lösung.	Altes NaOMe kann durch Reaktion mit atmosphärischer Feuchtigkeit und CO ₂ abgebaut werden, was seine Nukleophilie verringert.
Stöchiometrie	Verwenden Sie einen leichten Überschuss an NaOMe (1,2–1,5 Äquivalente).	Dies stellt sicher, dass genügend Nukleophil vorhanden ist, um die Reaktion voranzutreiben und etwaige Spuren von Feuchtigkeit zu kompensieren.
Temperatur	Führen Sie die Reaktion unter Rückfluss in Methanol für 4-6 Stunden durch[5].	Eine erhöhte Temperatur ist notwendig, um die für die aromatische Substitution erforderliche Aktivierungsenergie zu liefern.
Löslichkeit	Stellen Sie sicher, dass das 2-Chlor-7-nitrochinolin vollständig im Methanol gelöst ist, bevor Sie es unter Rückfluss erhitzen.	Eine schlechte Löslichkeit begrenzt die effektive Konzentration der Reaktanden und verlangsamt die Reaktion.

F4: Ich beobachte Nebenprodukte, die mit Hydrolyse (zum 7-Nitrochinolin-2-on) oder Demethylierung übereinstimmen. Was verursacht das und wie kann ich es verhindern?

Antwort: Die Bildung des Chinolin-2-on-Nebenprodukts ist ein klares Indiz für eine konkurrierende Reaktion mit Hydroxidionen, während eine Demethylierung unter diesen Bedingungen selten ist, aber auf extreme Bedingungen hindeuten kann.

- Ursache der Hydrolyse: Hydroxidionen (OH⁻), die aus der Reaktion von Natriummethoxid mit Spuren von Wasser im Lösungsmittel entstehen, können als konkurrierendes Nukleophil wirken und das Chloratom angreifen.

- Prävention: Der Schlüssel ist die strikte Kontrolle der Feuchtigkeit. Verwenden Sie wasserfreies Methanol (durch Destillation aus Magnesium oder Verwendung eines frisch geöffneten Lösungsmittels in Sure/Seal™-Flaschen), um die Bildung von Hydroxid zu minimieren.



[Click to download full resolution via product page](#)

Abbildung 2: Konkurrierende Reaktionswege bei der Methoxylierung.

Stufe 3: Reduktion der Nitrogruppe

F5: Meine katalytische Hydrierung von 2-Methoxy-7-nitrochinolin ist nicht vollständig. Was sollte ich überprüfen?

Antwort: Die katalytische Hydrierung ist hocheffizient, kann aber durch Katalysator-Deaktivierung, unzureichenden Wasserstoffdruck oder schlechten Stofftransport behindert werden.

- Kausalität: Der Palladium-auf-Kohle-Katalysator (Pd/C) kann durch Spuren von Verunreinigungen (insbesondere Schwefel oder Halogenide aus früheren Schritten) vergiftet werden. Dariüber hinaus muss die Reaktion ausreichend gerührt werden, um einen effizienten Kontakt zwischen dem Substrat, dem Wasserstoffgas und der Katalysatoroberfläche zu gewährleisten.

Lösungen zur Fehlerbehebung:

- Katalysator-Qualität und -Beladung: Verwenden Sie einen hochwertigen Katalysator (z. B. 10 % Pd/C). Eine typische Beladung beträgt 5–10 Mol-%. Wenn eine Vergiftung vermutet wird, versuchen Sie, das Ausgangsmaterial vor der Hydrierung durch einen kurzen Kieselgel-Propfen zu leiten.
- Wasserstoffdruck: Obwohl die Reaktion oft bei atmosphärischem Druck (Ballon) durchgeführt werden kann, kann die Verwendung eines Parr-Shakers bei höherem Druck (z. B. 50 psi) die Reaktionsgeschwindigkeit und -vollständigkeit erheblich verbessern[6].
- Röhren und Lösungsmittel: Kräftiges Röhren ist unerlässlich. Verwenden Sie Lösungsmittel wie Ethanol, Methanol oder Ethylacetat, in denen sowohl das Ausgangsmaterial als auch das Produkt gut löslich sind.
- Reaktionszeit: Überwachen Sie die Reaktion mittels DC oder LC-MS. Hydrierungen können von 1 Stunde bis über 24 Stunden dauern. Lassen Sie die Reaktion laufen, bis das Ausgangsmaterial vollständig verbraucht ist.

F6: Ich isoliere Hydroxylamin- oder Azo/Azoxy-Verunreinigungen. Wie kann ich eine vollständige Reduktion zum Amin sicherstellen?

Antwort: Die Isolierung dieser Zwischenprodukte deutet auf eine unvollständige Reduktion hin. Der Reduktionsprozess verläuft schrittweise (Nitro → Nitroso → Hydroxylamin → Amin), und diese Zwischenprodukte können sich unter suboptimalen Bedingungen ansammeln.

- Kausalität: Dies geschieht oft, wenn der Katalysator seine Aktivität verliert oder wenn der Wasserstoffzufluss während der Reaktion unterbrochen wird. Bestimmte Reduktionsmittel, wie z. B. Hydrazin in Gegenwart einiger Katalysatoren, können manchmal bei der Hydroxylamin-Stufe stehen bleiben[7].

Lösungen zur Fehlerbehebung:

- Reaktivieren oder ersetzen Sie den Katalysator: Wenn die Reaktion ins Stocken gerät, kann das Filtern der Mischung durch Celite und das Hinzufügen einer frischen Portion Katalysator die Reaktion oft wieder in Gang bringen.
- Sorgen Sie für einen konstanten H₂-Fluss: Stellen Sie sicher, dass der Wasserstoffballon voll bleibt oder dass der Druck im Parr-Apparat während der gesamten Reaktion konstant ist.

- Wählen Sie ein robustes Reduktionssystem: Die Hydrierung mit H₂/Pd-C ist in der Regel am zuverlässigsten, um eine vollständige Reduktion zu erreichen. Alternativ kann eine Reduktion mit Zinn(II)-chlorid (SnCl₂) in HCl eine wirksame Methode sein, um Nitro-Gruppen vollständig zu Aminen zu reduzieren, obwohl die Aufarbeitung umständlicher sein kann.

Stufe 4: Reinigung

F7: Mein Endprodukt, 2-Methoxyquinolin-7-amin, zeigt starkes Tailing auf meiner Kieselgel-Säule. Was ist das Standardverfahren zur Reinigung aromatischer Amine?

Antwort: Dieses Problem ist bei der Reinigung von basischen Verbindungen wie Aminen auf saurem Kieselgel allgegenwärtig. Die Aminogruppe interagiert stark mit den sauren Silanolgruppen (Si-OH) auf der Kieselgeloberfläche, was zu einer schlechten Peakform und einer schwierigen Elution führt.

Lösungen zur Fehlerbehebung:

- Deaktivieren Sie das Kieselgel: Die gebräuchlichste und effektivste Methode besteht darin, dem Eluenten eine kleine Menge einer Base beizumischen.
 - Empfehlung: Fügen Sie Ihrem Eluentensystem (z. B. Hexan/Ethylacetat oder Dichlormethan/Methanol) 0,5–1 % Triethylamin (TEA) oder Ammoniumhydroxid hinzu^[8].
 - Mechanismus: Die zugesetzte Base neutralisiert die sauren Stellen auf dem Kieselgel, wodurch die unerwünschte Wechselwirkung mit Ihrem Aminprodukt minimiert wird und es sich als scharfer Peak eluieren lässt.
- Verwenden Sie eine alternative stationäre Phase: Wenn das Tailing weiterhin ein Problem darstellt, sollten Sie die Verwendung von basischem Aluminiumoxid oder amin-funktionalisiertem Kieselgel als stationäre Phase in Betracht ziehen^[9]. Diese sind besser für die Reinigung basischer Verbindungen geeignet.
- Säure-Base-Extraktion: Führen Sie vor der Chromatographie eine Säure-Base-Extraktion durch, um nicht-basische Verunreinigungen zu entfernen. Lösen Sie das Rohmaterial in einem organischen Lösungsmittel (z. B. Ethylacetat), extrahieren Sie es mit wässriger Säure (z. B. 1 M HCl), um das Amin zu protonieren und in die wässrige Phase zu überführen.

Waschen Sie die wässrige Phase mit einem organischen Lösungsmittel, um neutrale Verunreinigungen zu entfernen, machen Sie sie dann mit einer Base (z. B. 1 M NaOH) basisch und extrahieren Sie Ihr reines Amin zurück in ein organisches Lösungsmittel[9].

Teil 3: Häufig gestellte Fragen (FAQs)

FAQ 1: Was sind die wichtigsten analytischen Techniken zur Überwachung des Reaktionsfortschritts und zur Charakterisierung der Zwischenprodukte und des Endprodukts?

Zur Überwachung des Reaktionsfortschritts ist die Dünnschichtchromatographie (DC) von unschätzbarem Wert. Zur Charakterisierung sollten Sie Folgendes verwenden:

- ^1H - und ^{13}C -NMR-Spektroskopie: Zur strukturellen Aufklärung in jeder Phase.
- Massenspektrometrie (LC-MS oder GC-MS): Zur Bestätigung der Molekülmasse der Zwischenprodukte und des Endprodukts sowie zur Identifizierung von Nebenprodukten.
- Infrarotspektroskopie (IR): Nützlich zur Verfolgung des Erscheinens/Verschwindens wichtiger funktioneller Gruppen, wie z. B. der N-O-Streckschwingungen der Nitrogruppe (~ 1530 und 1350 cm^{-1}) und der N-H-Streckschwingungen des Amins ($\sim 3300\text{-}3400\text{ cm}^{-1}$).

FAQ 2: Gibt es besondere Sicherheitsvorkehrungen, die ich während dieser Synthese treffen sollte?

Ja, mehrere Schritte erfordern besondere Vorsicht:

- Skraup-Reaktion: Wie bereits erwähnt, ist sie stark exotherm. Führen Sie sie hinter einem Schutzschild in einem gut funktionierenden Abzug durch[5].
- Phosphoroxychlorid (POCl_3): Es ist hochkorrosiv und reagiert heftig mit Wasser. Tragen Sie immer geeignete persönliche Schutzausrüstung (PSA), einschließlich Handschuhe, Laborkittel und Schutzbrille, und arbeiten Sie in einem Abzug[5].
- Katalytische Hydrierung: Wasserstoffgas ist hochentzündlich. Stellen Sie sicher, dass keine Zündquellen in der Nähe sind und dass das System ordnungsgemäß entlüftet wird.

FAQ 3: Kann ich für den letzten Schritt ein anderes Reduktionsmittel als die katalytische Hydrierung verwenden?

Absolut. Während die katalytische Hydrierung oft die sauberste Methode ist, gibt es mehrere Alternativen. Die Wahl hängt von der Toleranz gegenüber funktionellen Gruppen, dem Maßstab und den verfügbaren Geräten ab.

Reduktionsmittel	Typische Bedingungen	Vorteile	Nachteile
SnCl ₂ ·2H ₂ O	HCl, Ethanol, Rückfluss	Sehr robust und zuverlässig für die Nitro-Reduktion.	Die Aufarbeitung kann aufgrund der Bildung von Zinn-Salzen umständlich sein.
Eisen (Fe) Pulver	Essigsäure oder NH ₄ Cl, Rückfluss	Kostengünstig und effektiv.	Erfordert oft saure Bedingungen und die Entfernung von Eisen-Schlamm.
Natriumdithionit (Na ₂ S ₂ O ₄)	Wasser/Methanol	Milde Bedingungen, nützlich für empfindliche Substrate.	Kann manchmal zu Nebenprodukten führen; erfordert oft eine Phasen-Transfer-Katalyse.

Teil 4: Detaillierte experimentelle Protokolle

Haftungsausschluss: Diese Protokolle sind repräsentativ und sollten für den Labormaßstab optimiert werden. Alle Operationen sollten in einem Abzug mit geeigneter PSA durchgeführt werden.

Protokoll 1: Synthese von 2-Chlor-7-nitrochinolin

- N-Oxidation: Lösen Sie 7-Nitrochinolin (1,0 Äquiv.) in Eisessig. Fügen Sie 30%ige Wasserstoffperoxidlösung (ca. 2,0 Äquiv.) tropfenweise hinzu. Erhitzen Sie die Mischung 5 Stunden lang bei 70–80 °C[5]. Kühlen Sie die Reaktionsmischung ab, gießen Sie sie in Eiswasser und neutralisieren Sie sie mit Natriumcarbonat. Filtrieren Sie den ausgefallenen 7-Nitrochinolin-N-oxid-Feststoff ab und trocknen Sie ihn.

- Chlorierung: Geben Sie das getrocknete 7-Nitrochinolin-N-oxid (1,0 Äquiv.) in einen mit einem Rückflusskühler ausgestatteten Kolben. Fügen Sie überschüssiges Phosphoroxychlorid (POCl_3 , ca. 10 Volumina) hinzu. Erhitzen Sie die Mischung 2 Stunden lang unter Rückfluss[5]. Kühlen Sie die Reaktion ab und gießen Sie sie sehr vorsichtig auf zerstoßenes Eis. Filtrieren Sie den festen 2-Chlor-7-nitrochinolin-Niederschlag ab, waschen Sie ihn gründlich mit Wasser und trocknen Sie ihn. Eine Umkristallisation aus Ethanol kann zur weiteren Reinigung verwendet werden.

Protokoll 2: Synthese von 2-Methoxy-7-nitrochinolin

- Bereiten Sie eine Lösung von Natriummethoxid vor, indem Sie Natriummetall (1,1 Äquiv.) vorsichtig zu wasserfreiem Methanol (unter N_2) geben.
- Fügen Sie zu dieser Lösung 2-Chlor-7-nitrochinolin (1,0 Äquiv.) hinzu.
- Erhitzen Sie die Mischung 4–6 Stunden lang unter Rückfluss. Überwachen Sie den Fortschritt mittels DC.
- Nach Abschluss kühlen Sie die Reaktionsmischung ab und gießen Sie sie in Wasser.
- Der Produktniederschlag, 2-Methoxy-7-nitrochinolin, wird durch Filtration gesammelt, mit Wasser gewaschen und an der Luft getrocknet[5].

Protokoll 3: Katalytische Hydrierung zu 2-Methoxyquinolin-7-amin

- Lösen Sie 2-Methoxy-7-nitrochinolin (1,0 Äquiv.) in Ethanol oder Methanol in einem geeigneten Hydriergefäß.
- Geben Sie 10 % Palladium auf Kohle (Pd/C , ~5 Mol-%) vorsichtig unter einer Stickstoff-Decke hinzu.
- Spülen Sie das System mit Stickstoff und dann mit Wasserstoffgas.
- Rühren Sie die Mischung bei Raumtemperatur unter einer Wasserstoffatmosphäre (Ballon oder Parr-Apparat bei 50 psi) kräftig.

- Überwachen Sie die Reaktion mittels DC oder LC-MS.
- Nach Abschluss spülen Sie das System mit Stickstoff. Filtrieren Sie die Mischung durch einen Celite-Propfen, um den Katalysator zu entfernen, und waschen Sie den Propfen mit zusätzlichem Lösungsmittel.
- Verdampfen Sie das Filtrat unter reduziertem Druck, um das rohe 2-Methoxyquinolin-7-amin zu erhalten, das dann durch Chromatographie oder Umkristallisation gereinigt werden kann.

Teil 5: Referenzen

- BenchChem. (2025). Application Notes and Protocols for 2-Ethoxy-7-nitroquinoline in Organic Synthesis. --INVALID-LINK--
- Organic Chemistry Portal. Bischler-Napieralski Reaction. --INVALID-LINK--
- Scribd. Bischler Napieralski Reaction. --INVALID-LINK--
- Wikipedia. Bischler–Napieralski reaction. --INVALID-LINK--
- J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. --INVALID-LINK--
- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. --INVALID-LINK--
- Wikipedia. Skraup reaction. --INVALID-LINK--
- Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. --INVALID-LINK--
- Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. --INVALID-LINK--
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. --INVALID-LINK--
- ChemicalBook. 2-chloro-7-methylquinoline synthesis. --INVALID-LINK--

- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. --INVALID-LINK--
- BenchChem. (2025). Technical Support Center: Purification of 4-Methoxyquinolin-7-amine and its Derivatives. --INVALID-LINK--
- BenchChem. (2025). Application Notes and Protocols for the Purification of 2-(4-fluorophenyl)quinolin-7-amine. --INVALID-LINK--
- Biosynth. 2-Chloro-7-nitroquinoline. --INVALID-LINK--
- BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of 4-Methoxyquinolin-7-amine. --INVALID-LINK--
- MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. --INVALID-LINK--
- Wikipedia. Quinine. --INVALID-LINK--
- ACS Omega. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. --INVALID-LINK--
- SciELO México. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. --INVALID-LINK--
- Chemistry LibreTexts. (2025). Chapter 23.4: Common Classes of Organic Reactions. --INVALID-LINK--
- BLD Pharm. 7-Methoxyquinolin-2-amine. --INVALID-LINK--
- MDPI. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. --INVALID-LINK--
- PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. --INVALID-LINK--

- Filo. (2024). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. --INVALID-LINK--
- PubMed. Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. --INVALID-LINK--
- Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. --INVALID-LINK--
- ResearchGate. (2025). The two faces of aldehyde oxidase: Oxidative and reductive transformations of 5-nitroquinoline. --INVALID-LINK--
- Materials Advances (RSC Publishing). (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V₂O₅/TiO₂ catalyst for amine synthesis. --INVALID-LINK--
- MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. --INVALID-LINK--
- Chemsoc. (2025). 2-methoxyquinolin-3-amine. --INVALID-LINK--
- Pearson. Substitution Comparison Exam Prep. --INVALID-LINK--
- BenchChem. (2025). Application Notes and Protocols for the Catalytic Hydrogenation of 2-Nitrocyclohexa-1,3-diene. --INVALID-LINK--
- Pharmaffiliates. Gefitinib-impurities. --INVALID-LINK--
- NIH. The 2-Methoxy Group Orientation Regulates the Redox Potential Difference between the Primary (QA) and Secondary (QB) Quinones of Type II Bacterial Photosynthetic Reaction Centers. --INVALID-LINK--
- Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. --INVALID-LINK--
- PMC. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug-Excipient Incompatibility. --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. brieflands.com [brieflands.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V₂O₅/TiO₂ catalyst for amine synthesis - Materials Advances (RSC Publishing)
DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technisches Support-Center: Synthese von 2-Methoxyquinolin-7-amin]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3047120#side-reactions-in-the-synthesis-of-2-methoxyquinolin-7-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com